Cas no 1609577-07-2 (4-(4-(4,6-Dimethylpyrimidin-5-YL)-3-methylphenoxy)furo[3,2-C]pyridine)
![4-(4-(4,6-Dimethylpyrimidin-5-YL)-3-methylphenoxy)furo[3,2-C]pyridine structure](https://www.kuujia.com/scimg/cas/1609577-07-2x500.png)
4-(4-(4,6-Dimethylpyrimidin-5-YL)-3-methylphenoxy)furo[3,2-C]pyridine Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL15688310
- PD133417
- MFCD32706568
- DB-128774
- ZHKNZPAEDFNJIG-UHFFFAOYSA-N
- 4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]furo-[3,2-c]pyridine
- 4-[4-(4,6-Dimethylpyrimidin-5yl)-3-methylphenoxy]furo[3,2-c]pyridine
- 4-[4-(4,6-dimethyl-5-pyrimidinyl)-3-methylphenoxy]Furo[3,2-c]pyridine
- 4-(4-(4,6-DIMETHYLPYRIMIDIN-5-YL)-3-METHYLPHENOXY)FURO[3,2-C]PYRIDINE
- 1609577-07-2
- AT13464
- 4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]furo[3,2-c]pyridine
- 4-(4-(4,6-Dimethylpyrimidin-5-YL)-3-methylphenoxy)furo[3,2-C]pyridine
-
- Inchi: 1S/C20H17N3O2/c1-12-10-15(25-20-17-7-9-24-18(17)6-8-21-20)4-5-16(12)19-13(2)22-11-23-14(19)3/h4-11H,1-3H3
- InChI Key: ZHKNZPAEDFNJIG-UHFFFAOYSA-N
- SMILES: O(C1C2C=COC=2C=CN=1)C1C=CC(=C(C)C=1)C1=C(C)N=CN=C1C
Computed Properties
- Exact Mass: 331.132076794g/mol
- Monoisotopic Mass: 331.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 61Ų
4-(4-(4,6-Dimethylpyrimidin-5-YL)-3-methylphenoxy)furo[3,2-C]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P023OI0-100mg |
4-(4-(4,6-DIMETHYLPYRIMIDIN-5-YL)-3-METHYLPHENOXY)FURO[3,2-C]PYRIDINE |
1609577-07-2 | 95% | 100mg |
$605.00 | 2024-06-20 | |
1PlusChem | 1P023OI0-250mg |
4-(4-(4,6-DIMETHYLPYRIMIDIN-5-YL)-3-METHYLPHENOXY)FURO[3,2-C]PYRIDINE |
1609577-07-2 | 95% | 250mg |
$1178.00 | 2024-06-20 | |
abcr | AB576846-100mg |
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine; . |
1609577-07-2 | 100mg |
€841.00 | 2024-08-02 |
4-(4-(4,6-Dimethylpyrimidin-5-YL)-3-methylphenoxy)furo[3,2-C]pyridine Related Literature
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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4. Book reviews
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Additional information on 4-(4-(4,6-Dimethylpyrimidin-5-YL)-3-methylphenoxy)furo[3,2-C]pyridine
Recent Advances in the Study of 4-(4-(4,6-Dimethylpyrimidin-5-YL)-3-methylphenoxy)furo[3,2-C]pyridine (CAS: 1609577-07-2)
In recent years, the compound 4-(4-(4,6-Dimethylpyrimidin-5-YL)-3-methylphenoxy)furo[3,2-C]pyridine (CAS: 1609577-07-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique fused pyridine and pyrimidine structure, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its applications in drug development.
One of the key areas of research has been the compound's interaction with specific biological targets. Recent findings suggest that 4-(4-(4,6-Dimethylpyrimidin-5-YL)-3-methylphenoxy)furo[3,2-C]pyridine exhibits high affinity for certain kinase enzymes, which play a critical role in cellular signaling pathways. This property makes it a potential candidate for the development of kinase inhibitors, particularly in the treatment of cancers and inflammatory diseases. Structural-activity relationship (SAR) studies have been conducted to identify the optimal modifications that enhance its binding affinity and selectivity.
Another significant advancement is the improvement in the synthetic routes for this compound. Researchers have developed more efficient and scalable methods for its synthesis, which is crucial for its potential commercialization. These methods involve multi-step organic reactions, including palladium-catalyzed cross-coupling and cyclization reactions, to achieve high yields and purity. The optimization of these synthetic pathways has not only reduced production costs but also minimized the generation of by-products, making the process more environmentally friendly.
Pharmacokinetic studies have also been a focal point in recent research. Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of 4-(4-(4,6-Dimethylpyrimidin-5-YL)-3-methylphenoxy)furo[3,2-C]pyridine have revealed favorable bioavailability and metabolic stability. These properties are essential for its development as an oral therapeutic agent. Additionally, preclinical studies in animal models have demonstrated its efficacy in reducing tumor growth and inflammation, further supporting its potential clinical applications.
Despite these promising findings, challenges remain in the development of this compound. Issues such as potential off-target effects and long-term toxicity need to be addressed through further research. Current efforts are directed towards conducting more comprehensive in vitro and in vivo studies to evaluate its safety profile. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the translation of these findings into clinical trials.
In conclusion, 4-(4-(4,6-Dimethylpyrimidin-5-YL)-3-methylphenoxy)furo[3,2-C]pyridine (CAS: 1609577-07-2) represents a promising candidate for drug development, with its unique chemical structure and biological activity. Ongoing research aims to overcome existing challenges and unlock its full therapeutic potential. The integration of advanced synthetic chemistry, structural biology, and pharmacological studies will be crucial in advancing this compound towards clinical applications.
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